molecular formula C3H8OS B2548603 (2R)-1-sulfanylpropan-2-ol CAS No. 164105-48-0

(2R)-1-sulfanylpropan-2-ol

Cat. No.: B2548603
CAS No.: 164105-48-0
M. Wt: 92.16
InChI Key: FETFXNFGOYOOSP-GSVOUGTGSA-N
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Description

(2R)-1-sulfanylpropan-2-ol is an organic compound characterized by the presence of a sulfanyl group (-SH) attached to a propanol backbone. This compound is notable for its chirality, with the (2R) configuration indicating the specific spatial arrangement of its atoms. It is commonly used in various chemical and biological applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-sulfanylpropan-2-ol typically involves the reduction of corresponding sulfoxides or sulfones. One common method is the reduction of (2R)-1-sulfinylpropan-2-ol using reducing agents such as lithium aluminum hydride (LiAlH4) under anhydrous conditions. Another approach involves the use of thiol-ene reactions where a thiol group is added to an alkene in the presence of radical initiators.

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation of precursor compounds under controlled temperature and pressure conditions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).

    Reduction: The compound can be reduced back to its thiol form using reducing agents like sodium borohydride (NaBH4).

    Substitution: It can participate in nucleophilic substitution reactions where the sulfanyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: H2O2, mCPBA, and other peroxides.

    Reduction: NaBH4, LiAlH4.

    Substitution: Alkyl halides, under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted propanol derivatives.

Scientific Research Applications

(2R)-1-sulfanylpropan-2-ol is utilized in a wide range of scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological thiols and disulfides.

    Industry: It is employed in the manufacture of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2R)-1-sulfanylpropan-2-ol involves its interaction with various molecular targets, primarily through its sulfanyl group. This group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The compound can also act as a reducing agent, participating in redox reactions that modulate cellular oxidative states.

Comparison with Similar Compounds

    (2S)-1-sulfanylpropan-2-ol: The enantiomer of (2R)-1-sulfanylpropan-2-ol, differing only in the spatial arrangement of atoms.

    1-sulfanylpropan-2-one: A ketone analog with a similar sulfanyl group.

    1-sulfanylpropan-2-amine: An amine analog with a similar sulfanyl group.

Uniqueness: this compound is unique due to its specific (2R) configuration, which imparts distinct stereochemical properties. This configuration can influence its reactivity and interaction with chiral environments, making it valuable in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

(2R)-1-sulfanylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8OS/c1-3(4)2-5/h3-5H,2H2,1H3/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETFXNFGOYOOSP-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CS)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

92.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164105-48-0
Record name (2R)-1-sulfanylpropan-2-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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